molecular formula C5H6N2O3S B189891 5-Thiazoleacetic acid, 2-amino-4-hydroxy- CAS No. 199991-61-2

5-Thiazoleacetic acid, 2-amino-4-hydroxy-

Cat. No.: B189891
CAS No.: 199991-61-2
M. Wt: 174.18 g/mol
InChI Key: YMUQFCODCOKKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazoleacetic acid, 2-amino-4-hydroxy- is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is notable for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-thiazoleacetic acid, 2-amino-4-hydroxy- typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine in ethyl alcohol . Another approach involves the electrochemical synthesis of thiazole-based copolymers .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of multiwalled carbon nanotubes modified glassy carbon electrodes has been reported for the preparation of poly(2-amino-4-thiazoleacetic acid) for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Thiazoleacetic acid, 2-amino-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazole ring .

Scientific Research Applications

5-Thiazoleacetic acid, 2-amino-4-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-thiazoleacetic acid, 2-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic pathways or interact with DNA to exert its biological effects. The compound’s ability to modulate enzyme activity and receptor interactions is crucial for its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 5-Thiazoleacetic acid, 2-amino-4-hydroxy- stands out due to its unique combination of amino and hydroxyl groups on the thiazole ring, which enhances its reactivity and potential for diverse chemical modifications. This structural uniqueness contributes to its broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(2-amino-4-hydroxy-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h10H,1H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQFCODCOKKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290769
Record name 5-thiazoleacetic acid, 2-amino-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199991-61-2
Record name 5-thiazoleacetic acid, 2-amino-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.